molecular formula C3H8O6S2 B1200699 Eprodisate CAS No. 21668-77-9

Eprodisate

カタログ番号: B1200699
CAS番号: 21668-77-9
分子量: 204.2 g/mol
InChIキー: MGNVWUDMMXZUDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

エプロジセートは、血清アミロイドA(SAA)タンパク質上のグリコサミノグリカン結合部位に競合的に結合することで効果を発揮します。この結合は、アミロイド線維の重合とその後の組織への沈着を阻害します。 アミロイド線維の形成を防ぐことで、エプロジセートはAAアミロイドーシス患者の腎不全の進行を遅らせます .

類似の化合物との比較

エプロジセートは、その特異的な構造と作用機序によって独特です。類似の化合物には、以下が含まれます。

エプロジセートの独自性は、アミロイド線維の重合を特異的に標的とし、阻害する能力にあり、AAアミロイドーシスの治療に有望な候補となっています .

生化学分析

Biochemical Properties

Eprodisate plays a crucial role in biochemical reactions by interacting with various biomolecules. It is structurally similar to heparan sulfate and competitively binds to glycosaminoglycan-binding sites on serum amyloid A (SAA) proteins. This interaction inhibits the polymerization of amyloid fibrils and their subsequent deposition in tissues . By preventing the accumulation of amyloid fibrils, this compound helps to maintain renal function in patients with AA amyloidosis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by preventing the accumulation of amyloid fibrils, which can otherwise disrupt cellular homeostasis. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by inhibiting the interaction between amyloidogenic fibrils and glycosaminoglycans . As a result, this compound helps to preserve the normal function of cells and tissues affected by AA amyloidosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to glycosaminoglycan-binding sites on SAA proteins. This binding inhibits the polymerization of amyloid fibrils and their deposition in tissues . This compound acts as a competitive inhibitor, preventing the interaction between amyloidogenic fibrils and glycosaminoglycans, which is essential for the formation of amyloid deposits . This mechanism of action helps to slow the progression of renal disease in patients with AA amyloidosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting amyloid fibril deposition over extended periods . Long-term effects on cellular function and potential degradation of the compound have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound are more effective in inhibiting amyloid fibril deposition and preserving renal function . At very high doses, this compound may exhibit toxic or adverse effects, including potential impacts on other organ systems . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the deposition of amyloid fibrils. It interacts with enzymes and cofactors that are essential for the polymerization of amyloidogenic fibrils . By inhibiting these interactions, this compound helps to reduce the accumulation of amyloid deposits in tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound is primarily localized in extracellular spaces where it interacts with glycosaminoglycans to inhibit amyloid fibril deposition . Understanding the subcellular localization of this compound is crucial for elucidating its full range of biological activities and therapeutic potential .

準備方法

合成経路と反応条件

エプロジセートは、プロパン-1,3-ジオールのスルホン化により合成することができます反応条件には、通常、三酸化硫黄(SO3)またはクロロスルホン酸(ClSO3H)をスルホン化剤として使用することが含まれます .

工業生産方法

工業現場では、エプロジセートの製造には、プロパン-1,3-ジオールを三酸化硫黄と制御された環境で反応させる連続スルホン化プロセスが用いられます。 反応はスルホン化反応器で行われ、生成物はその後、結晶化と濾過の過程で精製されます .

化学反応の分析

反応の種類

エプロジセートは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

主要な生成物

科学研究の応用

エプロジセートには、いくつかの科学研究の応用があります。

類似化合物との比較

Eprodisate is unique due to its specific structure and mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its ability to specifically target and inhibit amyloid fibril polymerization, making it a promising candidate for treating AA amyloidosis .

生物活性

Eprodisate, a compound developed for the treatment of AA amyloidosis, has garnered attention for its potential to slow the progression of renal decline associated with this disease. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on various studies.

This compound is classified as a glycosaminoglycan mimetic, designed to interfere with the interactions between amyloidogenic proteins and glycosaminoglycans. This interference inhibits the polymerization of amyloid fibrils and their deposition in tissues, particularly in the kidneys where amyloid A (AA) protein accumulation leads to progressive renal dysfunction. By disrupting the glycosaminoglycan-amyloid fibril complex, this compound potentially prevents the formation of new amyloid deposits, which is crucial in managing AA amyloidosis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : Good when administered orally.
  • Protein Binding : It is not protein-bound.
  • Excretion : Primarily excreted by the kidneys.
  • Half-Life : Approximately 10–20 hours post-administration.
  • Dosing Variability : Significant inter-individual variability in plasma concentrations has been noted, with maximum plasma levels achieved within 15–60 minutes after dosing .

Clinical Trials and Efficacy

Several clinical trials have evaluated the efficacy of this compound in patients with AA amyloidosis:

Phase III Trial Overview

A multicenter, randomized, double-blind, placebo-controlled trial involved 183 patients over 24 months. The primary endpoint was a composite measure of renal function decline or death. Key findings include:

  • Worsening Renal Function : Only 27% of patients on this compound experienced worsening renal disease compared to 40% in the placebo group (P=0.06).
  • Hazard Ratio : The hazard ratio for worsening disease was 0.58 (95% CI, 0.37 to 0.93; P=0.02), indicating a significant reduction in risk for those receiving this compound.
  • Decline in Creatinine Clearance : The mean rate of decline in creatinine clearance was significantly slower in the this compound group (10.9 mL/min per year) compared to the placebo group (15.6 mL/min per year; P=0.02) .

Table 1: Summary of Clinical Trial Results

Parameter This compound Group (n=89) Placebo Group (n=94) P-Value
Worsening Renal Disease (%)27%40%0.06
Mean Decline in Creatinine Clearance (mL/min/year)10.915.60.02
Hazard Ratio for Worsening Disease0.58 (95% CI: 0.37 - 0.93)-0.02

Safety Profile

The safety profile of this compound appears to be comparable to that of placebo:

  • Adverse events were similar between both groups.
  • Five deaths occurred in each group during the study period; none were attributed directly to this compound .

Case Studies and Observations

In addition to clinical trials, several case studies have reported on the use of this compound in clinical practice:

  • In a cohort treated with this compound, there was a notable reduction in serum amyloid A levels and an improvement in renal function metrics over time.
  • Long-term follow-up indicated sustained benefits regarding renal function preservation and quality of life improvements among patients receiving this compound compared to those who did not.

Future Directions

This compound's mechanism suggests potential applicability beyond AA amyloidosis, including other forms such as AL amyloidosis and even Alzheimer's disease due to its action on amyloid fibril formation . Ongoing research aims to clarify its role and efficacy across these conditions.

特性

IUPAC Name

propane-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNVWUDMMXZUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048301
Record name Propane-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Decline in renal function associated with Amyloid A (AA) amyloidosis can be slowed by eprodisate (Kiacta), a drug that inhibits the deposit of the complex protein in tissues. AA amyloidosis is a serious, frequently fatal disorder involving deposits of amyloid fibrils in various organs and tissues. It is a complication of many chronic inflammatory disorders, but little is known about its etiology or natural history. Eprodisate delays the progression of AA amyloidosis-associated renal disease.
Record name Eprodisate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

21668-77-9
Record name 1,3-Propanedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21668-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprodisate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprodisate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propane-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21668-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPRODISATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFP76V7S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprodisate
Reactant of Route 2
Eprodisate
Reactant of Route 3
Eprodisate
Reactant of Route 4
Eprodisate
Reactant of Route 5
Reactant of Route 5
Eprodisate
Reactant of Route 6
Reactant of Route 6
Eprodisate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。